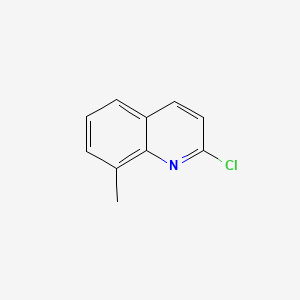

2-Chloro-8-methylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615753 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-85-8 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 8 Methylquinoline and Its Derivatives

Strategic Functionalization Approaches

Vilsmeier-Haack Formylation for Quinoline-3-Carbaldehyde Precursors

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline (B57606) synthesis, it provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. This reaction typically involves treating an N-arylacetamide with the Vilsmeier reagent, which is prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). iucr.org

The synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) serves as a prime example of this methodology. The process starts with the reaction of N-(2-tolyl)acetamide with the Vilsmeier reagent. iucr.orgnih.gov The mixture is heated, leading to cyclization and the formation of the desired product. iucr.orgnih.govchemijournal.com The reaction is regioselective and generally provides good yields, particularly when the N-arylacetamide contains electron-donating groups.

Detailed studies have optimized the reaction conditions, including the molar ratios of reactants and temperature, to maximize the yield of 2-chloro-3-formylquinolines. The resulting this compound-3-carbaldehyde is a valuable precursor for a variety of further chemical transformations. rsc.org For instance, the formyl group can be converted into a cyano group, and the chloro group can undergo nucleophilic substitution.

Table 1: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| N-(2-tolyl)acetamide | POCl₃, DMF | Heated at 353 K for 15 h | This compound-3-carbaldehyde | Not specified | iucr.orgnih.gov |

| o-methyl acetanilide | POCl₃, DMF | Reflux for 6-8 hours at 80-90°C | 2-Chloro-8-methyl-3-formyl quinoline | 63% | chemijournal.com |

The structural integrity of the synthesized this compound-3-carbaldehyde has been confirmed through crystallographic analysis, which shows a planar quinoline fused-ring system. iucr.orgnih.gov

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the this compound scaffold is susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups. This reactivity allows for the synthesis of a wide array of derivatives with potential applications in various fields.

The substitution can be achieved with a variety of nucleophiles, including amines and thiols. For instance, the reaction of 2-chloro-3-formylquinolines with heteronucleophiles has been investigated. Sodium sulfide (B99878) in DMF has been shown to be an effective reagent for replacing the chlorine atom with a sulfur-containing group. Furthermore, reactions with secondary amines like morpholine (B109124) in the presence of a catalyst can yield 2-morpholinoquinoline-3-carbaldehydes. rsc.org

In a related context, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent reactions highlight the utility of nucleophilic substitution. mdpi.com While this compound differs slightly in structure, the principles of nucleophilic attack at a halogenated position on the quinoline ring are similar. Reactions with nucleophiles such as hydrazines, azides, and amines lead to a series of 4-substituted quinolin-2-ones. mdpi.com

The choice of the leaving group and the nucleophile plays a critical role in the success of these substitution reactions. mdpi.com These transformations significantly expand the chemical space accessible from this compound and its derivatives.

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these strategies offer powerful avenues for derivatization.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. tcichemicals.comlibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other complex molecules. tcichemicals.com

In the context of quinoline chemistry, Suzuki-Miyaura coupling can be employed to introduce aryl or other organic fragments at the C-2 position of this compound. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general applicability of this reaction to chloroquinolines is well-established. smolecule.com For example, the coupling of 6-bromo-2-methylquinoline (B1268081) has been effectively demonstrated. acs.org The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. tcichemicals.com The reactivity of the C-Cl bond in this compound makes it a suitable substrate for such transformations, allowing for the synthesis of 2-aryl-8-methylquinolines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

This methodology can be applied to this compound to introduce a variety of amino groups at the C-2 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgtcichemicals.com The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org While direct examples with this compound are not explicitly detailed, the general principles of Buchwald-Hartwig amination are applicable to this substrate. The synthesis of N-aryl-8-methylquinolin-2-amines would be a primary application of this reaction.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, forming a carbon-carbon bond. organic-chemistry.orggold-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heterocyclic compounds. nih.gov

Research has shown the successful application of the Sonogashira coupling to 2-chloro-3-(chloromethyl)quinolines. irantypist.com In a notable study, the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with terminal acetylenes in the presence of a palladium catalyst led to a domino reaction involving Sonogashira coupling followed by an in-situ dimerization, yielding novel dimer quinolinium salts. irantypist.com This highlights a unique reactive pathway for this class of compounds. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, were optimized to achieve good to high yields of the dimerized products. irantypist.com

Table 2: Sonogashira Coupling and Dimerization of 2-Chloro-3-(chloromethyl)-8-methylquinoline

| Alkyne Reactant | Catalyst System | Product | Yield | Reference |

| Phenylacetylene | PdCl₂, PPh₃, TEA in Toluene | Dimerized quinolinium salt | Good to high yields | irantypist.com |

This domino reaction demonstrates the potential for complex molecule synthesis starting from this compound derivatives, expanding the synthetic utility of Sonogashira coupling beyond simple alkynylation. irantypist.com

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds into the quinoline framework, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While direct C-H functionalization of this compound is an evolving area of research, studies on related quinoline systems provide significant insights. For instance, the amination of 8-methylquinolines has been achieved using palladium catalysts, demonstrating the feasibility of functionalizing the methyl group at the 8-position. nih.gov In the case of quinoline N-oxides, palladium-catalyzed C-2 arylation has been reported, showcasing the potential for functionalization at the 2-position. These methodologies suggest that with the appropriate choice of ligands and reaction conditions, direct C-H functionalization could be a viable strategy for the synthesis of complex this compound derivatives.

The general approach for palladium-catalyzed C-H functionalization involves the use of a palladium catalyst, often in combination with a ligand and an oxidant, to activate a C-H bond and facilitate the coupling with a suitable partner. The regioselectivity of the reaction is a critical aspect and is often controlled by the inherent electronic properties of the substrate or through the use of directing groups.

Reductive Transformations of Key Intermediates

Reductive transformations are crucial for the synthesis of various derivatives of this compound, allowing for the conversion of functional groups into other desired moieties. Common reduction methods employed in the synthesis of quinoline derivatives include the reduction of nitro groups, carbonyl groups, and the quinoline ring itself.

For example, the nitro group in derivatives like 2-chloro-8-ethyl-3-(2-nitroethenyl)quinoline (B12638512) can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst. This transformation is valuable for introducing an amino group, which can then be further functionalized.

The formyl group in intermediates such as this compound-3-carbaldehyde can be reduced to a hydroxymethyl group. researchgate.net A common method for this is the use of sodium borohydride (B1222165) in methanol (B129727). samipubco.com This alcohol can then be a precursor for other functional groups. Furthermore, the reduction of a nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). rsc.org

The quinoline ring itself can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Table 1: Examples of Reductive Transformations in the Synthesis of this compound Derivatives

| Starting Material | Functional Group to be Reduced | Reducing Agent | Product |

| 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline | Nitro group | H2/Pd | 2-Chloro-8-ethyl-3-(2-aminoethenyl)quinoline |

| This compound-3-carbaldehyde | Formyl group | NaBH4 | (2-Chloro-8-methylquinolin-3-yl)methanol |

| 2-Chloro-3-cyanoquinoline | Nitrile group | LiAlH4 | (2-Chloroquinolin-3-yl)methanamine |

| 2-Chloro-8-phenylquinoline | Quinoline ring | NaBH4 or LiAlH4 | 2-Chloro-8-phenyl-1,2,3,4-tetrahydroquinoline |

Oxidative Modifications of Quinoline Core and Side Chains

Oxidative modifications provide a pathway to introduce new functional groups or to alter existing ones on the this compound scaffold. These reactions can target either the quinoline core or the side chains.

A common oxidative modification is the oxidation of the nitrogen atom in the quinoline ring to form a quinoline N-oxide. This transformation can activate the quinoline ring for further reactions, such as nucleophilic substitution. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used for this purpose.

The methyl group at the 8-position of the quinoline ring is also a target for oxidation. For instance, the methyl group of 7-chloro-8-methylquinoline (B132762) can be oxidized to a carboxylic acid using oxygen as the oxidant in the presence of N-hydroxyphthalimide and azobisisobutyronitrile as catalysts. google.com This method provides a route to quinoline-8-carboxylic acid derivatives. Another approach involves the oxidation of the carbaldehyde group in this compound-3-carbaldehyde to a carboxylic acid using potassium permanganate. researchgate.net

Table 2: Examples of Oxidative Modifications in the Synthesis of this compound Derivatives

| Starting Material | Target of Oxidation | Oxidizing Agent/Catalyst | Product |

| 2-Chloro-8-phenylquinoline | Quinoline nitrogen | H2O2 or m-CPBA | 2-Chloro-8-phenylquinoline N-oxide |

| 7-Chloro-8-methylquinoline | Methyl group at C-8 | O2 / N-hydroxyphthalimide / AIBN | 7-Chloroquinoline-8-carboxylic acid |

| This compound-3-carbaldehyde | Formyl group | KMnO4 | This compound-3-carboxylic acid |

Regiospecific Electrophilic Aromatic Substitution on Activated Moieties

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto the quinoline ring. The regioselectivity of this reaction is highly dependent on the existing substituents on the ring, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to a specific position.

In the context of this compound derivatives, the presence of activating groups such as a methoxy (B1213986) group can direct electrophilic substitution. For example, the methoxy group at the 8-position in 8-methoxy-2-methylquinoline (B1296761) activates the ring, and electrophilic chlorination using Cl2/FeCl3 can be directed to specific positions. smolecule.com Similarly, the presence of a hydroxyl group can also direct electrophilic substitution.

The Vilsmeier-Haack reaction, which involves an electrophilic formylating agent, is a classic example of electrophilic aromatic substitution used in quinoline synthesis. This reaction can be used to introduce a formyl group at the 3-position of the quinoline ring. chemijournal.comchemijournal.com

Cyclization-Based Synthetic Routes

Many synthetic routes to this compound and its derivatives rely on the construction of the quinoline ring system through cyclization reactions. These methods typically involve the condensation of an aniline (B41778) derivative with a suitable partner containing a carbonyl group, followed by cyclization.

One of the most common methods is the Vilsmeier-Haack reaction . This reaction is used to synthesize 2-chloro-3-formylquinolines from the corresponding acetanilides. chemijournal.comchemijournal.comchemijournal.com For example, 2-chloro-8-methyl-3-formylquinoline can be synthesized from o-methylacetanilide using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). chemijournal.com

The Friedländer synthesis is another versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.

The Skraup synthesis is a classic method for quinoline synthesis that involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

The Gould-Jacobs reaction involves the reaction of an aniline with an ethoxymethylenemalonic ester followed by cyclization and decarboxylation to form a 4-hydroxyquinoline, which can be further modified.

Table 3: Common Cyclization-Based Routes to Quinoline Derivatives

| Reaction Name | Starting Materials | Key Reagents | Product Type |

| Vilsmeier-Haack | Acetanilide | POCl3, DMF | 2-Chloro-3-formylquinoline |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, α-Methylene carbonyl compound | Acid or base catalyst | Substituted quinoline |

| Skraup Synthesis | Aniline, Glycerol | H2SO4, Oxidizing agent | Quinoline |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonic ester | - | 4-Hydroxyquinoline |

Alternative Direct Amination Routes

Direct amination provides a straightforward method for introducing an amino group onto the quinoline ring without the need for pre-functionalization. While direct amination of this compound itself is not widely reported, research on related quinoline compounds offers promising strategies.

A notable method is the copper-catalyzed direct amination of quinoline N-oxides. mdpi.com This approach allows for the introduction of an amino group at the C-2 position. The reaction is typically carried out using a copper catalyst, such as copper(I) iodide (CuI), in the presence of an amine. mdpi.com This method is advantageous as it often proceeds under mild conditions and without the need for ligands or external oxidants. mdpi.com The amination of 8-methylquinolines has also been explored using various catalysts. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and practicality of any synthetic route depend heavily on the optimization of reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, catalyst, and the stoichiometry of reactants.

For instance, in the synthesis of 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives, the reaction conditions for the initial reduction of the corresponding carbaldehyde and the subsequent chlorination were optimized to achieve high yields of 94-97% and 95-98%, respectively. samipubco.com

In palladium-catalyzed reactions, the choice of ligand can significantly impact the outcome of the reaction. For example, in the nickel-catalyzed cross-coupling of 8-methylquinoline, different nickel salts and ligands were screened to find the optimal conditions that provided the desired product in the highest yield. informahealthcare.com

Microwave-assisted synthesis has also been shown to be an effective tool for optimizing reaction conditions, often leading to shorter reaction times and improved yields. For example, microwave-assisted cyclization in the synthesis of a pyrazoline derivative of this compound resulted in a high yield of 65-78% in just 15 minutes. vulcanchem.com

Continuous flow chemistry is another modern approach to optimize synthetic pathways. It allows for precise control over reaction parameters such as temperature and residence time, which can lead to improved yields and safety. worktribe.com

The optimization of reaction conditions is an iterative process that requires careful experimentation and analysis to identify the most efficient and robust synthetic protocol.

Enhanced Yield and Purity Protocols

Achieving high yields and purity is a primary goal in the synthesis of this compound and its derivatives. Traditional methods often involve the Vilsmeier-Haack reaction, which utilizes a formylating agent derived from phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemijournal.comchemijournal.comchemijournal.comrsc.org The reaction of o-methylacetanilide with this reagent, followed by cyclization, leads to the formation of 2-chloro-8-methyl-3-formylquinoline. chemijournal.comchemijournal.comchemijournal.com This intermediate is a versatile precursor for a variety of derivatives. rsc.orgnih.gov

For instance, the synthesis of this compound-3-carboxamide derivatives has been reported with good yields (78-95%). The purification of these compounds is typically achieved through column chromatography using silica (B1680970) gel with an eluent such as a methanol:chloroform mixture. Recrystallization from solvents like ethanol/water is also a common purification technique to obtain a pure product.

The progress of these reactions is often monitored by thin-layer chromatography (TLC), and the final products are characterized using various spectroscopic techniques including IR, mass spectrometry, and NMR.

Table 1: Synthesis and Yield of this compound Derivatives

| Derivative | Starting Material | Reagents | Yield (%) | Purification Method |

| 2-chloro-8-methyl-3-formylquinoline | o-methyl acetanilide | POCl3, DMF | 62.3 | Not specified |

| This compound-3-carboxamide | This compound-3-carboxaldehyde | Iodine, Ammonia water, Hydrogen peroxide | 83 | Column Chromatography |

| 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one | 2-chloro-3-(chloromethyl)-8-methylquinoline, 2-pyridinone | KOtBu, THF | Not specified | Column Chromatography |

| 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | 2-chloro-3-(chloromethyl)-8-methylquinoline, 4(3H)-pyrimidone | NaH, DMSO | Not specified | Column Chromatography |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. jetir.orglew.ronih.govlew.ro This technique has been successfully applied to the synthesis of various quinoline derivatives. jetir.orglew.ronih.gov

The advantages of microwave irradiation include cleaner reactions, easier work-up procedures, and being more environmentally friendly. jetir.org For example, solvent-free conditions coupled with microwave irradiation have been reported for the synthesis of quinoline derivatives, significantly reducing reaction times. jetir.org In some cases, microwave heating has been shown to improve yields and reaction times immensely. For instance, N-oxide derivatives of quinolines were obtained in 57-84% yield within 30-40 minutes under microwave irradiation, compared to 38-67% yield after 9-11 hours with conventional heating. lew.ro Similarly, 2-acetoxyquinoline derivatives were synthesized in 60-100% yield in 15-35 minutes using microwaves, while conventional heating required 4 hours to achieve 40-80% yield. lew.ro

The application of a dynamic microwave power system has also been described for the synthesis of quinoline derivatives, demonstrating shorter reaction times and, in some instances, better yields. nih.gov This method has been used for various reactions, including heterocyclic ring formation and aromatic nucleophilic substitution, often performed on solid supports or under solvent-free conditions. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| N-oxide synthesis | 9-11 hours, 38-67% | 30-40 minutes, 57-84% | lew.ro |

| 2-acetoxyquinoline synthesis | 4 hours, 40-80% | 15-35 minutes, 60-100% | lew.ro |

| Skraup synthesis of 7-amino-8-methylquinoline | Longer reaction time | Shorter reaction time | nih.gov |

Control of Temperature and Solvent Choice

The careful control of reaction temperature and the selection of an appropriate solvent are critical parameters in the synthesis of this compound and its derivatives. These factors can significantly influence reaction rates, yields, and the formation of side products.

In the Vilsmeier-Haack synthesis of 2-chloro-3-formyl-8-methylquinoline from o-methyl acetanilide, the reaction is typically carried out by refluxing the mixture at a controlled temperature, often between 80-90°C. chemijournal.comchemijournal.com The choice of solvent can also be crucial. While some syntheses are performed in a solvent like DMF which also acts as a reagent chemijournal.com, others may utilize solvents like dichloromethane (B109758) (DCM) , tetrahydrofuran (B95107) (THF) nih.gov, or dimethyl sulfoxide (B87167) (DMSO) nih.gov depending on the specific reaction step. For instance, the synthesis of 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one involves refluxing in THF at 343 K (70°C). nih.gov

Solvent-free conditions have also been explored as a greener alternative, often in conjunction with microwave irradiation or thermal conditions. researchgate.netcore.ac.ukjocpr.com These methods can lead to good yields, clean reactions, and shorter reaction times. researchgate.net For example, the Friedländer condensation of 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776) to form a quinoline derivative showed the best results under solvent-free conditions at 100°C. researchgate.net

Industrial Production Methods and Scalability

The scalability of synthetic methods is a key consideration for the industrial production of this compound and its derivatives. biosynth.com Methods that are efficient, cost-effective, and environmentally friendly are highly desirable for large-scale manufacturing. google.com

The Vilsmeier-Haack reaction, a common method for synthesizing the 2-chloro-3-formylquinoline precursor, is considered a viable route for large-scale production due to its use of readily available starting materials and relatively straightforward procedure. chemijournal.comchemijournal.com Furthermore, methods that offer high yields and easy purification, such as those with yields exceeding 70%, are particularly suitable for industrial applications as they reduce production costs. google.com

Modern industrial production increasingly focuses on "green" chemistry principles. This includes the use of microwave-assisted synthesis, solvent-free reactions, and recyclable catalysts to minimize waste and environmental impact. The ability to adapt laboratory-scale procedures to large-scale synthesis is a critical factor in the commercial viability of these compounds.

Mechanistic Investigations of 2 Chloro 8 Methylquinoline Reactivity

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The chlorine atom at the C2 position of 2-chloro-8-methylquinoline renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. chemistrysteps.comnumberanalytics.com The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom). This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comnumberanalytics.com The presence of electron-withdrawing groups on the aromatic ring can further stabilize this intermediate, thereby facilitating the reaction. chemistrysteps.com In the subsequent step, the leaving group is expelled, and the aromaticity of the quinoline (B57606) ring is restored. chemistrysteps.com

The reactivity of the this compound system in SNAr reactions is influenced by both electronic and steric factors. The electron-withdrawing nature of the chloro substituent polarizes the quinoline ring, enhancing its electrophilicity at the C2 position. This facilitates the initial nucleophilic attack. However, the methyl group at the 8-position can introduce steric hindrance, which may affect the approach of bulky nucleophiles.

Studies have shown that various nucleophiles, including amines and thiols, can effectively displace the chlorine atom in 2-chloroquinoline (B121035) derivatives. smolecule.com For instance, the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with phenoxide and thiophenoxide under basic conditions leads to the formation of the corresponding ether and thioether, respectively. irantypist.com This highlights the feasibility of SNAr at the C2 position even in the presence of other reactive sites.

It is important to note that alternative mechanisms for nucleophilic aromatic substitution exist, such as the elimination-addition (benzyne) mechanism. chemistrysteps.com This pathway typically requires very strong bases and is less common for substrates like this compound under standard SNAr conditions. chemistrysteps.com Another consideration is the possibility of nucleophilic substitution of hydrogen (SNArH), where a hydrogen atom is replaced instead of a halogen. juniperpublishers.com However, the primary pathway for the transformation of this compound with typical nucleophiles remains the classical addition-elimination SNAr mechanism.

| Factor | Influence on Reactivity | Mechanistic Implication | Reference |

|---|---|---|---|

| C2-Chloro Substituent | Activates the ring for nucleophilic attack | Increases the electrophilicity of the C2 carbon, stabilizing the Meisenheimer complex. | |

| C8-Methyl Group | Can introduce steric hindrance | May hinder the approach of bulky nucleophiles to the C2 position. | |

| Nucleophile Strength | Stronger nucleophiles generally react faster | Facilitates the initial addition step to form the Meisenheimer complex. | chemistrysteps.com |

| Solvent Polarity | Polar aprotic solvents often enhance the rate | Helps to stabilize the charged Meisenheimer intermediate. |

Reaction Pathways of Formyl Group Transformations

The introduction of a formyl group onto the this compound scaffold, typically at the C3 position, opens up a plethora of synthetic possibilities. The Vilsmeier-Haack reaction is a common method for achieving this transformation, converting N-arylacetamides into 2-chloro-3-formylquinolines. chemijournal.comresearchgate.net

Once installed, the formyl group serves as a versatile handle for further chemical modifications. These transformations can be broadly categorized as follows:

Condensation Reactions: The aldehyde functionality readily undergoes condensation with various nucleophiles. For example, reaction with substituted anilines yields the corresponding Schiff bases (imines). rsc.org Similarly, condensation with phenylhydrazine (B124118) produces the corresponding phenylhydrazone. rsc.org These reactions proceed through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Cyclization Reactions: The formyl group can participate in cyclization reactions to form fused heterocyclic systems. For instance, heating This compound-3-carbaldehyde (B1582571) with formamide (B127407) and formic acid can lead to the formation of a fused pyrrolo[3,4-b]quinolin-3-one. rsc.org The proposed mechanism involves the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl. rsc.org

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups.

Conversion to Other Functional Groups: The formyl group can be transformed into other functionalities. For example, it can be converted to a cyano group using reagents like ceric ammonium (B1175870) nitrate (B79036) in aqueous ammonia. researchgate.net Another transformation involves its conversion to an alkoxycarbonyl group. researchgate.net

The reactivity of the formyl group is intricately linked to the electronic nature of the this compound core. The electron-withdrawing effect of the quinoline ring and the C2-chloro substituent enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Substituted anilines in acetone | Imines | Nucleophilic addition of amine followed by dehydration | rsc.org |

| Hydrazone Formation | Phenylhydrazine | Phenylhydrazones | Nucleophilic addition of hydrazine (B178648) followed by dehydration | rsc.org |

| Fused Ring Synthesis | Formamide, formic acid, heat | Pyrrolo[3,4-b]quinolin-3-ones | Initial condensation followed by intramolecular cyclization | rsc.org |

| Conversion to Cyano Group | Ceric ammonium nitrate, aq. NH3 | 3-Cyanoquinolines | Oxidative transformation | researchgate.net |

| Conversion to Alkoxycarbonyl | NIS, K2CO3, alcohols | 3-Alkoxycarbonylquinolines | Oxidative esterification | researchgate.net |

Mechanistic Insights into Methyl Group Reactivity

The methyl group at the C8 position of this compound, while often considered less reactive than the chloro and formyl substituents, can participate in a variety of chemical transformations, particularly those involving C-H activation.

Transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of the C(sp³)–H bonds of the 8-methyl group. For instance, palladium-catalyzed C(sp³)–H alkynylation of 8-methylquinolines has been reported. rsc.org The proposed mechanism for such reactions often involves the coordination of the quinoline nitrogen to the metal center, which directs the catalyst to the proximate C8-methyl group. rsc.org This is followed by C-H bond activation, leading to the formation of a cyclometalated intermediate. Subsequent reaction with an electrophile, such as an alkynyl bromide, and reductive elimination furnishes the final product. rsc.org The use of specific ligands, like neocuproine, can be crucial for enhancing the catalytic activity. rsc.org

Oxidative dimerization of 2-methylquinolines to form 2-alkenyl bisquinolines has also been investigated. rsc.org A plausible mechanism suggests that the reaction is initiated by the oxidation of the methyl group to a formyl group, forming a 2-quinolinecarboxaldehyde (B31650) intermediate. rsc.org This aldehyde then undergoes a condensation reaction with another molecule of 2-methylquinoline (B7769805) to yield the final dimeric product. rsc.org The reaction may proceed through radical intermediates, as the addition of radical scavengers like TEMPO can inhibit the reaction. rsc.org

The electronic properties of the quinoline ring can influence the reactivity of the methyl group. Electron-donating groups on the ring can sometimes slow down these reactions, while electron-withdrawing groups may have the opposite effect. rsc.org

Demethylation and Ether Cleavage Mechanisms

While this compound itself does not have an ether linkage, derivatives containing methoxy (B1213986) groups are common. The cleavage of aryl methyl ethers is a significant transformation in organic synthesis. The mechanism of this cleavage can vary depending on the reagents and conditions employed.

A common reagent for ether cleavage is boron tribromide (BBr₃). The mechanism is thought to begin with the formation of an ether-BBr₃ adduct. gvsu.edu One proposed pathway involves a bimolecular process where a bromide from one ether adduct nucleophilically attacks the methyl group of a second ether adduct in a manner analogous to an SN2 reaction. gvsu.edu This avoids the formation of highly unstable cationic intermediates. gvsu.edu

In biological systems, cocorrinoid-dependent O-demethylases can cleave methyl aryl ethers. nih.gov The established mechanism for this enzymatic demethylation follows an SN2 pathway, where the highly nucleophilic Co(I) species of the cofactor attacks the methyl group. nih.gov

Proposed Mechanisms for Complex Domino Reactions

This compound and its derivatives can participate in complex domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer an efficient route to complex molecular architectures.

One example is the palladium-catalyzed domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes, which leads to the formation of dimeric quinolinium salts. irantypist.com The proposed mechanism starts with the standard Sonogashira coupling sequence: oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by reaction with the terminal alkyne to form an alkynylated quinoline intermediate. irantypist.com This intermediate then undergoes a dimerization reaction, likely through a nucleophilic substitution where the nitrogen atom of one molecule attacks the benzylic chloride of another. irantypist.com

Other domino reactions can involve multicomponent couplings. For instance, three-component reactions of o-phthalaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and enaminones can lead to the formation of complex pentacyclic quinoline derivatives. nih.gov The proposed mechanism for these transformations often involves a cascade of reactions, including initial condensation, Michael addition, intramolecular cyclization, and ring-opening/closing sequences. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of 2-Chloro-8-methylquinoline, providing precise information about the hydrogen and carbon atomic environments.

In ¹H NMR spectra of derivatives, the methyl group protons (C8-CH₃) consistently appear as a singlet in the upfield region, typically around δ 2.72 ppm. cbijournal.com The aromatic protons of the quinoline (B57606) core are expected to resonate in the downfield region, generally between δ 7.2 and 8.5 ppm. The specific chemical shifts and coupling patterns for protons H3, H4, H5, H6, and H7 would be determined by their electronic environment, influenced by the chloro- and methyl-substituents.

For ¹³C NMR, the carbon attached to the chlorine atom (C2) is anticipated to have a chemical shift of approximately 140-150 ppm. The methyl carbon (C8-CH₃) would appear far upfield, while the other nine aromatic carbons would populate the region between roughly 120 and 150 ppm.

Expected ¹H and ¹³C NMR Data for this compound

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~145-151 |

| 3 | ~7.3-7.5 (d) | ~122-124 |

| 4 | ~8.0-8.2 (d) | ~138-140 |

| 5 | ~7.8-8.0 (d) | ~127-129 |

| 6 | ~7.4-7.6 (t) | ~126-128 |

| 7 | ~7.5-7.7 (d) | ~130-132 |

| 8 | - | ~135-137 |

| 8-CH₃ | ~2.7 (s) | ~17-19 |

| 9 (C4a) | - | ~146-148 |

| 10 (C8a) | - | ~127-129 |

Note: The data presented is estimated based on analysis of derivatives and general principles of NMR spectroscopy. Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex aromatic systems. Although specific 2D spectra for this compound are not detailed in available literature, the application of these techniques to its derivatives, such as 2-chloro-8-methyl-3-formylquinoline, demonstrates their utility. ijpsdronline.comijpsdronline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the signals of H3, H4, H5, H6, H7, and the methyl protons to their corresponding carbon atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For this compound, it would show correlations between the adjacent protons on the benzene (B151609) ring (H5-H6, H6-H7) and between the protons on the pyridine (B92270) ring (H3-H4).

1H and 13C NMR Characterization

Vibrational Spectroscopy Applications (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information on the functional groups and molecular vibrations within the compound. For derivatives of this compound, characteristic infrared absorption bands have been identified. cbijournal.com A representative FTIR spectrum would show:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (methyl group): Found in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching (quinoline ring): A series of sharp bands in the 1500-1620 cm⁻¹ region. cbijournal.com

C-Cl stretching: A strong band in the fingerprint region, usually between 700-800 cm⁻¹. cbijournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The quinoline ring system is a chromophore that exhibits characteristic π→π* transitions. Studies on methyl-substituted quinolines show that the position of the methyl group influences the absorption profile. aanda.orgaanda.org For 8-methylquinoline, a significant absorption maximum is observed at approximately 238 nm (5.21 eV). aanda.org The introduction of the chloro-substituent at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its auxochromic effect. The spectrum is typically measured in solvents like methanol (B129727) or ethanol. nih.gov

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₈ClN), the calculated molecular weight is approximately 177.63 g/mol .

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic for a monochlorinated compound. ijpsdronline.com

Common fragmentation pathways for chloroquinolines involve the initial loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). ijpsdronline.com Subsequent fragmentation would involve the breakdown of the stable quinoline ring system.

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 177/179 | [C₁₀H₈ClN]⁺ | Molecular Ion (M⁺/M+2) |

| 142 | [M - Cl]⁺ | Loss of Chlorine radical |

| 141 | [M - HCl]⁺ | Loss of Hydrogen Chloride |

| 115 | [C₉H₇]⁺ | Loss of HCl and HCN |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields data on bond lengths, bond angles, and intermolecular interactions.

While crystal structures for numerous derivatives like 3-(1H-Benzimidazol-2-yl)-2-chloro-8-methylquinoline researchgate.net and This compound-3-carbaldehyde (B1582571) iucr.org have been reported, a single-crystal X-ray diffraction study for the parent this compound was not found in the surveyed literature. Such a study would definitively confirm the planarity of the quinoline ring system and detail the packing of molecules in the crystal lattice, which could involve π–π stacking or other non-covalent interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive analytical technique for determining the absolute three-dimensional structure of crystalline compounds. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unequivocal structural proof. While crystallographic data for the parent this compound is not extensively reported in the reviewed literature, detailed analyses have been conducted on its derivatives, providing critical insights into the molecular geometry and packing of this class of compounds.

A notable study on This compound-3-carbaldehyde revealed that its quinoline fused-ring system is essentially planar. nih.gov The analysis determined that the compound crystallizes in an orthorhombic system with the space group P 21 21 21. nih.goviucr.org The formyl group attached to the quinoline ring is slightly bent out of the main plane. nih.goviucr.org

The crystallographic parameters for these two derivatives are summarized in the table below.

| Parameter | This compound-3-carbaldehyde nih.goviucr.org | 3-(1H-Benzimidazol-2-yl)-2-chloro-8-methylquinoline researchgate.netcrystallography.net |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO | C₁₇H₁₂ClN₃ |

| Molecular Weight (g/mol) | 205.63 | 293.75 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P 2₁ 2₁ 2₁ | Pc |

| a (Å) | 6.8576 (5) | 16.4721 (15) |

| b (Å) | 7.4936 (6) | 9.0061 (8) |

| c (Å) | 18.5003 (14) | 9.6643 (9) |

| β (°) | 90 | 98.433 (2) |

| Volume (ų) | 950.70 (13) | 1418.2 (2) |

| Z (molecules/unit cell) | 4 | 4 |

| Temperature (K) | 290 | 200 |

Powder X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of crystalline materials. It serves as a fingerprinting method for identifying compounds and confirming the phase purity of a bulk sample.

Studies on 2-chloro-8-methyl-3-formylquinoline have utilized PXRD to analyze its crystalline nature. ijpsdronline.comijpsdronline.com This analysis is considered a key characterization technique for the compound, providing a unique diffraction pattern that can be used for its identification. ijpsdronline.comijpsdronline.comresearchgate.net The instrumentation for such analyses typically involves a diffractometer using a copper X-ray source (Cu Kα). rsc.org While the literature confirms the application of PXRD for characterizing this compound derivatives, specific diffractogram data such as 2θ values and relative intensities are not extensively detailed in the reviewed sources. ijpsdronline.comijpsdronline.com

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic chemistry for tracking the progress of a reaction and for the purification and purity assessment of the final products. Various chromatographic methods have been employed in the synthesis and analysis of this compound and its derivatives.

Thin Layer Chromatography (TLC) is frequently used to monitor the progress of reactions involving this compound precursors. chemijournal.com Researchers have reported using different solvent systems as the mobile phase, including methanol:chloroform (8:2) and hexane (B92381):ethyl acetate (B1210297) (8:2). samipubco.comcbijournal.com After development, the spots on the TLC plate are typically visualized under UV light or by exposure to iodine vapors. orientjchem.org

For the purification of synthesized compounds, column chromatography is a standard procedure. Derivatives of this compound have been purified using silica (B1680970) gel as the stationary phase with eluent systems such as methanol:chloroform (4:6) or hexane and ethyl acetate mixtures. cbijournal.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final product with high accuracy. For instance, the purity of synthesized this compound-3-carboxaldehyde has been confirmed to be greater than 95.0% by HPLC analysis. biomall.in

Furthermore, Gas Chromatography (GC) has been established as a rapid method for the separation and quantitative analysis of various chlorinated quinolines. oup.com A method using a trifluoropropyl silicone (QF-1) column with a flame ionization detector (FID) has been successfully applied to compounds structurally related to this compound, suggesting its applicability for its analysis as well. oup.com

A summary of the chromatographic methods used is presented in the table below.

| Technique | Purpose | Conditions / Details | Source |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Mobile Phase: Methanol/Chloroform (8:2), Hexane/Ethyl Acetate (8:2); Visualization: UV light, Iodine Vapor | samipubco.comcbijournal.comorientjchem.org |

| Column Chromatography | Purification | Stationary Phase: Silica Gel; Mobile Phase: Methanol/Chloroform (4:6), Hexane/Ethyl Acetate | cbijournal.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Used to confirm purity of >95.0% for derivatives. | biomall.in |

| Gas Chromatography (GC) | Separation & Quantitative Analysis | Column: Trifluoropropyl silicone (QF-1); Detector: FID. Method developed for related chloroquinolines. | oup.com |

Applications of 2 Chloro 8 Methylquinoline in Specialized Research Fields

Research in Medicinal Chemistry and Drug Discovery

The versatility of the 2-chloro-8-methylquinoline framework makes it a valuable lead compound in the field of medicinal chemistry. By introducing different functional groups and ring systems, scientists have been able to explore a wide range of pharmacological activities, aiming to develop novel therapeutic agents.

Investigation as a Lead Compound for Therapeutic Agents

The core structure of this compound has been systematically modified to create libraries of new chemical entities. These derivatives have been subsequently screened for various biological activities, demonstrating the parent compound's role as a versatile scaffold for discovering potential new drugs.

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. Research has shown that modifications to this quinoline (B57606) core can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

One area of investigation involves the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives. A study evaluating these compounds reported their minimum inhibitory concentration (MIC) against several microorganisms. For instance, the derivative 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloro-8-methylquinoline (4b) was tested for its antibacterial and antifungal properties. cbijournal.comsamipubco.com The MIC values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined using the broth dilution technique. cbijournal.com

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 3-((1H-benzo[d]imidazol-2-ylthio) methyl)-2-chloro-8-methylquinoline (4b) | S. pyogenes | 25 |

| E. coli | 50 | |

| S. aureus | 25 | |

| P. aeruginosa | 50 | |

| Ampicillin (Standard) | S. pyogenes | 12.5 |

| E. coli | 12.5 | |

| S. aureus | 25 | |

| P. aeruginosa | 25 |

Other related quinoline derivatives have also shown promise. For example, certain 2-chloroquinoline (B121035) derivatives incorporating a thiazolidin-4-one moiety have demonstrated antimicrobial activity. arabjchem.org Specifically, 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones have been synthesized and evaluated, with some compounds showing potent activity against E. coli with MIC values as low as 12.5 µg/mL. mdpi.com Further studies on other thiazolidin-4-one derivatives have also reported MIC values in the range of 0.008-0.24 mg/mL against various bacteria. nih.gov

The this compound scaffold has been utilized in the development of novel compounds with potential anticancer activity. By synthesizing derivatives with different substituents, researchers have been able to target various cancer cell lines and study their cytotoxic effects.

One study focused on a derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), and evaluated its cytotoxicity against several human cancer cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated significant cytotoxic effects, particularly against colorectal cancer cells. nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49) | HCT116 (Colorectal Cancer) | 0.35 |

| Caco-2 (Colorectal Cancer) | 0.54 | |

| Neocryptolepine (Parent Compound) | HCT116 (Colorectal Cancer) | 6.26 |

Further research into quinoline-indole derivatives has also yielded promising results. For example, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) showed potent inhibitory activity against several cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and esophageal (Kyse450) cancer cells. sioc-journal.cn

| Compound | Cell Line | IC50 (µmol·L-1) |

|---|---|---|

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric Cancer) | 0.58 |

| HCT-116 (Colorectal Cancer) | 0.68 | |

| Kyse450 (Esophageal Cancer) | 0.59 |

Other related heterocyclic systems built upon the quinoline framework, such as thiazolo[3,2-a]pyrimidines, have also been evaluated for their anticancer activity against a panel of human cancer cell lines, with some compounds showing significant growth inhibition. nih.gov

The investigation of this compound derivatives has extended to the field of anti-inflammatory research. Scientists have synthesized and tested novel compounds based on this scaffold for their ability to inhibit key inflammatory mediators.

A study on novel 1,2,4-triazine-quinoline hybrids, which incorporated the this compound moiety, evaluated their in vitro inhibitory activities against lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and the activity of 15-lipoxygenase (15-LOX), both of which are involved in the inflammatory response. One of the synthesized hybrids, 8h, which contains a trimethoxyphenyltriazine and a this compound component, demonstrated outstanding potency. nih.gov

| Compound | TNF-α Inhibition IC50 (µM) | 15-LOX Inhibition IC50 (µM) |

|---|---|---|

| Hybrid 8h | 0.40 | Not Reported |

| Celecoxib (Standard) | 10.69 | 7.46 |

| Diclofenac (Standard) | 10.27 | 12.19 |

Another line of research has explored furo[2,3-b]quinoline (B11916999) derivatives, synthesized from This compound-3-carbaldehyde (B1582571), for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats. This model assesses the ability of a compound to reduce swelling. Certain chalcone (B49325) derivatives, such as IV-b (p-chloro substituted) and IV-f (p-fluoro substituted), showed a significant percentage of inhibition of paw edema compared to the control group. ajpamc.com

The structural framework of this compound has been identified as a promising starting point for the development of new agents targeting the central nervous system (CNS). Research in this area has led to the synthesis of derivatives with potential antidepressant and other neuropharmacological activities.

A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]amine derivatives were synthesized and evaluated for their antidepressant activity using the forced swim test (FST) in rats. nih.govresearchgate.net This test is a common behavioral model used to screen for antidepressant effects, where a reduction in the duration of immobility is indicative of antidepressant-like activity. jneurology.com Several of the synthesized compounds, when administered at a dose of 100 mg/kg, were found to significantly reduce the immobility time compared to the control group. nih.govresearchgate.net

| Compound | Mean Immobility Time (seconds ± SEM) | % Decrease in Immobility |

|---|---|---|

| Control | 245.16 ± 2.60 | - |

| Compound 4b | 146.33 ± 2.42 | 40.31 |

| Compound 4c | 144.16 ± 2.40 | 41.20 |

| Compound 4d | 145.83 ± 2.65 | 40.52 |

| Compound 4e | 146.16 ± 2.40 | 40.38 |

| Compound 4i | 150.16 ± 2.31 | 38.75 |

| Compound 4o | 148.16 ± 2.40 | 39.57 |

| Clomipramine (20 mg/kg) | 140.16 ± 2.31* | 42.83 |

*P<0.01 compared to control group.

In other neuropharmacological studies, triazole-containing quinolinones have been designed and synthesized to act as CNS agents. These compounds also demonstrated a significant reduction in immobility time in the FST in mice at a dosage of 50 mg/kg, with some exhibiting superior performance to the standard drug fluoxetine. mdpi.com

In addition to antidepressant effects, derivatives of the quinoline scaffold have been investigated for their potential as antiseizure agents. The maximal electroshock (MES) seizure model is a standard preclinical test used to identify compounds with activity against generalized tonic-clonic seizures.

A study on a series of new triazole-quinolinones, which are structurally related to this compound derivatives, evaluated their antiseizure effects. Almost all of the synthesized compounds exhibited antiseizure activity in the MES model at doses of 100 or 300 mg/kg. mdpi.com For the most active compounds, the median effective dose (ED50), which is the dose that produces the desired effect in 50% of the animal population, was determined. mdpi.comnih.gov

| Compound | MES ED50 (mg/kg) |

|---|---|

| Compound 3c | 63.4 |

| Compound 3f | 78.9 |

| Compound 3g | 84.9 |

| Valproate (Standard) | 273.6 |

| Carbamazepine (Standard) | 8.8 |

These findings indicate that the quinoline scaffold is a viable starting point for the development of novel compounds with potential antiseizure properties. Further research in this area could lead to the discovery of new therapeutic options for epilepsy. mdpi.comnih.gov

Antidepressant and Neuropharmacological Studies

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For derivatives of this compound, these studies involve synthesizing a series of related molecules with systematic modifications and evaluating how these changes affect their pharmacological profiles. This approach allows researchers to identify key structural features responsible for a compound's efficacy and selectivity. chemrj.orgrsc.org The precise and selective introduction of different functional groups can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org

The modification of the this compound core structure is a key strategy for modulating its biological effects. Research has demonstrated that even minor changes to the substituents on the quinoline ring can lead to significant shifts in pharmacological activity, from antidepressant to antioxidant and anti-inflammatory properties.

A notable example is the synthesis of a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives. nih.govresearchgate.net In this research, various aliphatic and aromatic amines were attached to the core structure at the 3-position via a methyl linker. nih.govresearchgate.net The resulting pharmacological screening revealed that the nature of the substituted amine group was critical for the compound's antidepressant activity. nih.gov

In another line of research, scientists synthesized a series of this compound imides by coupling different substituted benzoyl chlorides to a carboxamide derivative of the parent compound. These modifications were designed to investigate their potential as antioxidants. The study found that the type and position of substituents on the benzoyl ring directly influenced the antioxidant capacity of the final molecule.

Furthermore, hybrid molecules incorporating the this compound scaffold have shown potent anti-inflammatory activity. nih.gov For instance, a hybrid of trimethoxyphenyltriazine and this compound demonstrated outstanding inhibitory effects on inflammatory markers, highlighting how combining different pharmacophores can yield compounds with significantly enhanced potency. nih.gov

The biological efficacy of this compound derivatives is directly correlated with their specific structural features. SAR studies aim to establish these correlations to guide the design of more potent and selective compounds.

In studies of antioxidant derivatives, the presence of an electron-donating methoxy (B1213986) group on the appended benzoyl ring was found to significantly enhance efficacy. Specifically, the compound featuring a 4-methoxybenzoyl substituent exhibited the highest antioxidant activity, with IC₅₀ values of 7 µM/ml for DPPH radical scavenging and 4 µM/ml for lipid peroxidation (LPO) inhibition, making it more potent than the Butylated hydroxyanisole (BHA) standard in the LPO assay.

Table 1: Antioxidant Activity of this compound Imide Derivatives (2a-g) Data sourced from Drug Invention Today, 2012.

| Compound | Substituent (on benzoyl ring) | DPPH Inhibition IC₅₀ (µM/ml) | LPO Inhibition IC₅₀ (µM/ml) |

| 2a | 4-Chloro | 13 ± 0.6 | 10 ± 0.3 |

| 2b | 4-Fluoro | 112 ± 0.2 | 145 ± 0.5 |

| 2c | 4-Nitro | 72 ± 0.1 | 72 ± 0.4 |

| 2d | 2,4-Dichloro | 15 ± 0.4 | 23 ± 0.2 |

| 2e | 3,4,5-Trimethoxy | 19 ± 0.3 | 27 ± 0.2 |

| 2f | 4-Methoxy | 7 ± 0.5 | 4 ± 0.1 |

| 2g | 2,6-Dichloro | 22 ± 0.2 | 32 ± 0.9 |

| BHA | Standard | 12 ± 0.4 | 8 ± 0.8 |

In the development of antidepressant agents, specific substitutions on an aniline (B41778) ring attached to the this compound core were correlated with a significant reduction in immobility time in forced swim tests, a preclinical measure of antidepressant effect. nih.gov Compounds with these particular substitutions were identified as promising candidates for further investigation. nih.gov Similarly, the creation of quinoline-stilbene conjugates from a this compound-3-carbaldehyde precursor resulted in molecules with notable antibacterial activity against E. coli. nih.gov

The correlation is also evident in anti-inflammatory research, where a hybrid molecule combining this compound with a trimethoxyphenyl-triazine moiety (compound 8h) resulted in an exceptionally potent inhibitor of the pro-inflammatory cytokine TNF-α, with an IC₅₀ value of 0.40 µM. nih.gov This high efficacy is attributed to the specific combination and spatial arrangement of the two heterocyclic systems. nih.gov

Impact of Substituent Modifications on Pharmacological Profile

Molecular Interaction and Target Identification Studies

To understand how this compound derivatives exert their biological effects, researchers conduct studies to identify their molecular targets and elucidate their interaction mechanisms. These investigations often involve enzyme inhibition assays, protein binding studies, and analysis of signaling pathway modulation.

A primary mechanism by which many neurologically active and anti-inflammatory compounds function is through the inhibition of specific enzymes. Derivatives of this compound have been investigated as inhibitors of several key enzymes.

The parent compound itself is known to possess antioxidant properties and inhibit the activity of monoamine oxidase (MAO). biosynth.com MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine, and their inhibition can lead to antidepressant effects. nih.govmdpi.com Following this lead, a series of N-substituted amine derivatives of this compound were synthesized and tested for their in-vitro MAO inhibitory effects to explore the mechanism behind their observed antidepressant activity. nih.govresearchgate.net

In the field of anti-inflammatory research, novel hybrids of 1,2,4-triazine (B1199460) and this compound have emerged as highly potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov Both COX-2 and 15-LOX are critical enzymes in the inflammatory cascade, responsible for producing pro-inflammatory mediators. The hybrid compound 8e was identified as a particularly potent and selective dual inhibitor. nih.gov

Table 2: Dual COX-2/15-LOX Inhibitory Activity of Selected Triazine-Quinoline Hybrids Data sourced from Molecules, 2022. nih.gov

| Compound | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) |

| 8e | 0.047 | 1.81 |

| 8h | 0.051 | 2.50 |

| Celecoxib (Standard) | 0.045 | 7.46 |

| Quercetin (Standard) | >100 | 3.34 |

Understanding how a compound binds to its target protein is crucial for optimizing its design. Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a small molecule to the active site of a target protein.

Molecular docking studies of 1,2,4-triazine-quinoline hybrids revealed a U-shaped binding orientation within the active site of the 15-LOX enzyme. nih.gov These simulations produced favorable docking scores, indicating strong binding affinity. nih.gov Similarly, docking simulations of these hybrids into the COX-2 active site also confirmed a favored binding affinity, explaining their potent inhibitory activity observed in vitro. nih.gov

In antibacterial research, derivatives such as 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline were subjected to molecular docking to understand their interaction with the MurD ligase enzyme, a target in bacterial cell wall synthesis. cbijournal.com Other studies have investigated the binding of this compound-derived stilbenes to the active site of E. coli DNA gyrase B, with docking results showing good agreement with in vitro antibacterial analysis. nih.gov In one such study, the most active compounds showed maximum binding affinities close to that of the standard drug ciprofloxacin. nih.gov

Beyond direct enzyme inhibition, derivatives of this compound can modulate complex cellular signaling pathways. This often occurs as a downstream consequence of engaging with an initial molecular target, such as an enzyme or receptor.

The potent anti-inflammatory effects of the 1,2,4-triazine-quinoline hybrids are a clear example of signaling pathway modulation. nih.gov These compounds were found to be powerful inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response in cells. nih.gov By dually inhibiting the COX-2 and 15-LOX enzymes, they effectively block the pathways that lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), key mediators in inflammatory signaling cascades. nih.gov For example, the hybrid compound 8h was about 25 times more potent at inhibiting TNF-α production than the standard anti-inflammatory drug diclofenac. nih.gov Quinoline derivatives in general are known to be capable of influencing a range of biochemical pathways depending on their specific structures and targets.

Receptor Interaction and Signaling Pathway Modulation

Utility in Advanced Organic Synthesis

The chemical structure of this compound makes it a valuable starting material and intermediate in the synthesis of more complex and often biologically active molecules. angenechemical.com

Role as a Versatile Intermediate for Complex Molecules

This compound serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its reactivity, particularly at the chloro-substituted position, allows for various chemical modifications, including substitution and coupling reactions. angenechemical.com This versatility has been exploited in the creation of novel compounds with potential applications in medicinal chemistry and materials science. angenechemical.com

For example, this compound-3-carbaldehyde, a derivative of the title compound, is a crucial precursor in the synthesis of quinoline-stilbene derivatives through the Wittig reaction. nih.gov It is also used to produce this compound imides, which have been evaluated for their antioxidant properties. The synthesis of these complex molecules often involves multi-step reactions starting from the foundational this compound scaffold.

Construction of Fused and Bridged Heterocyclic Systems

The quinoline nucleus is a common feature in many biologically active compounds, and the construction of fused and bridged heterocyclic systems based on this core is a significant area of synthetic chemistry. 2-Chloroquinoline derivatives are instrumental in these syntheses. medcraveonline.com

One-pot condensation reactions involving 2-chloroquinoline-3-carbaldehydes, heteroaromatic amidines, and isocyanides have been employed to create complex fused systems like imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. tandfonline.com These reactions demonstrate the utility of the 2-chloroquinoline moiety in building intricate molecular architectures with potential therapeutic applications. tandfonline.com

Design and Synthesis of Novel Quinoline Derivatives

This compound is a foundational molecule for the design and synthesis of a diverse range of novel quinoline derivatives. dntb.gov.ua By modifying the substituents on the quinoline ring, chemists can fine-tune the properties of the resulting compounds.

For instance, this compound-3-carbaldehyde has been used as a starting material to synthesize various Schiff bases and other derivatives. jneonatalsurg.comrsc.org These synthetic efforts are often aimed at exploring the biological activities of the new compounds, such as their antimicrobial or antioxidant potential. medcraveonline.comjneonatalsurg.com The ability to systematically alter the structure of this compound makes it a valuable tool in the discovery of new chemical entities with desired functionalities. jetir.org

Theoretical and Computational Chemistry Investigations

In addition to its practical applications in synthesis, this compound and its derivatives are subjects of theoretical and computational studies to understand their electronic and structural properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to predict the molecular and electronic properties of chemical compounds. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic transitions. researchgate.netscience.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Research involving derivatives of the 2-chloroquinoline scaffold demonstrates its utility in molecular docking studies to elucidate binding modes and predict activity. For instance, derivatives of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline have been docked into the active site of the MurD ligase enzyme, which is essential for bacterial cell wall synthesis. samipubco.comcbijournal.com These simulations help to explain the experimentally observed antimicrobial affinity of these compounds. samipubco.comcbijournal.com The docking studies revealed that specific derivatives formed key interactions within the enzyme's active site, rationalizing their biological activity. samipubco.comcbijournal.com

In a similar vein, a derivative of this compound-3-carbaldehyde was investigated for its antitubercular potential. vulcanchem.com Molecular docking simulations showed that a synthesized pyrazoline derivative had a strong binding affinity for the mycobacterial enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid synthesis. vulcanchem.com The quinoline group was observed to form π-π stacking interactions with a phenylalanine residue (Phe149) in the active site. vulcanchem.com

The following table summarizes findings from molecular docking studies on compounds derived from the 2-chloroquinoline framework.

| Derivative Class | Target Enzyme | Key Interactions/Findings | Reference |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline | MurD Ligase | Prediction of binding conformations to explain experimentally observed affinity. | samipubco.comcbijournal.com |

| 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one | Enoyl-Acyl Carrier Protein Reductase (InhA) | Strong binding affinity (ΔG = −9.8 kcal/mol) with the quinoline moiety forming π-π interactions with Phe149. | vulcanchem.com |

| Stilbene derivatives of this compound-3-carbaldehyde | E. coli DNA Gyrase | In silico docking was performed to evaluate potential antibacterial mechanisms. | nih.gov |

These studies underscore the importance of the this compound core as a scaffold for designing molecules that can effectively bind to specific biological targets, a critical step in the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are widely used in medicinal and agricultural chemistry to predict the activity of new compounds and to guide the design of more potent molecules.

For quinoline derivatives, QSAR studies are frequently employed to understand the structural requirements for their biological effects, such as mutagenicity and cytotoxicity. chemicalbook.com The introduction of a chlorine atom into a molecule can significantly alter its electronic properties, including lipophilicity and polarity, which are key parameters in QSAR models for drug development. researchgate.net

While specific QSAR models exclusively for this compound are not extensively detailed in the available literature, studies on related quinoline structures provide insight into the methodologies used. For example, QSAR models have been developed for 5,8-quinolinequinone derivatives to understand their anti-proliferative and anti-inflammatory activities. dergipark.org.tr These models use calculated molecular descriptors to derive mathematical equations that predict the biological activity. dergipark.org.tr Similarly, 2D-QSAR models for other 8-substituted quinoline derivatives have been developed and validated, proving to be reliable and predictive. researchgate.net

The general approach involves:

Data Set Selection: A series of structurally related compounds with known activities is selected.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical equation linking the descriptors to the activity.

Model Validation: The model's predictive power is rigorously tested.

These models are valuable for prioritizing the synthesis of novel quinoline derivatives, including those based on the this compound scaffold, for specific biological applications.

Computational Analysis of Molecular Descriptors

The biological activity and chemical reactivity of a molecule like this compound are governed by its electronic and structural properties. Computational chemistry, particularly methods like Density Functional Theory (DFT), allows for the detailed calculation and analysis of various molecular descriptors that define these properties. researchgate.net

Studies on substituted quinolines, such as 2-chloro-3-methylquinoline (B1584123) and 6-chloroquinoline, demonstrate how these computational analyses are performed. researchgate.net Key molecular descriptors investigated include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net